Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
Description
The compound "Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-" features a benzonitrile core substituted with a nitro group at the 5-position and a phenoxy group at the 2-position, the latter bearing a trifluoromethyl (-CF₃) substituent. This structure combines electron-withdrawing groups (nitro, trifluoromethyl) with a polar nitrile (-CN) group, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
82674-09-7 |
|---|---|
Molecular Formula |
C14H7F3N2O3 |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H |
InChI Key |
WQUYMOGVKUGHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Nitration and Cyanidation Approach
One common method involves the nitration of a precursor compound followed by cyanidation:
- Starting Material : 2-nitro-4-trifluoromethylbenzaldehyde.
- Step 1: Formation of Oxime
The aldehyde reacts with hydroxylamine hydrochloride and an inorganic base in water to form 2-nitro-4-trifluoromethylbenzaldehyde oxime.- Reaction Conditions: Aqueous medium with controlled pH.
- Catalyst: None required at this stage.
- Yield: High yield reported under optimized conditions.
- Step 2: Dehydration to Form Benzonitrile
The oxime undergoes dehydration in the presence of a nickel composite catalyst (nickel acetate and Raney nickel), yielding the desired benzonitrile derivative.
Nucleophilic Substitution Method
This method utilizes nucleophilic substitution reactions:
- Starting Material : 2-nitro-4-trifluoromethyl chlorobenzene.
- Step 1: Cyanidation Reaction
The chlorobenzene derivative reacts with metal cyanides (e.g., potassium cyanide or sodium cyanide) under catalytic conditions.
Ether Formation
The trifluoromethyl phenoxy group is introduced via etherification:
- Starting Material : A phenol derivative containing trifluoromethyl substituents.
- Reaction : Phenol reacts with halogenated benzonitrile derivatives in the presence of a base (e.g., cesium carbonate) and solvents like dioxane or THF.
- Advantages: High yields and purity when optimized reaction conditions are applied.
Reaction Conditions and Optimization
Several factors influence the efficiency and yield of these preparation methods:
- Catalyst Selection : Nickel composite catalysts are preferred for dehydration steps due to their cost-effectiveness and high activity.
- Solvent Choice : Polar solvents such as THF or dioxane enhance reaction rates during etherification processes.
- Temperature Control : Elevated temperatures (50–70°C) are often necessary for cyanidation reactions but must be carefully monitored to avoid side reactions.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Catalyst Used | Advantages | Challenges |
|---|---|---|---|---|---|
| Nitration & Cyanidation | 2-nitro-4-trifluoromethylbenzaldehyde | Oxime formation + dehydration | Nickel composite | High yield, low cost | Requires careful pH control |
| Nucleophilic Substitution | 2-nitro-4-trifluoromethyl chlorobenzene | Cyanidation | Palladium-based | Simple reaction setup | Toxic raw materials |
| Ether Formation | Trifluoromethyl phenol derivatives | Etherification | Cesium carbonate | High purity products | Requires specialized solvents |
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-, a chemical compound with the molecular formula , has a benzonitrile core modified with a nitro group and a trifluoromethyl phenoxy substituent . The presence of these functional groups gives the compound unique chemical properties, making it useful in various applications in organic synthesis, pharmaceuticals, and agrochemicals.
Applications
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- has diverse applications due to its unique combination of chemical properties. The trifluoromethyl group enhances lipophilicity, which facilitates cellular penetration, while the nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways.
Pharmaceutical Research
The compound is explored in studies for its biological activity and serves as a probe for studying enzyme interactions and metabolic pathways because the trifluoromethyl group acts as a bioisostere for hydrogen. Its ability to penetrate cell membranes allows it to interact with intracellular targets. It has been investigated for potential therapeutic applications, including modulating enzyme activity and receptor interactions, making it valuable in drug discovery.
Agrochemicals
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- and its derivatives may be used in the development of new agrochemicals, though specific examples are not available in the search results.
Use as a Precursor
The compound can serve as a precursor in synthesizing more complex molecules with potential applications in various fields.
Enzyme and Receptor Interactions
Mechanism of Action
The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
3-Nitro-5-(trifluoromethyl)benzonitrile (CAS 20566-80-7)
- Molecular Formula : C₈H₃F₃N₂O₂
- Molecular Weight : 216.11 g/mol
- Substituents : Nitro at position 3, trifluoromethyl at position 3.
- Purity : >95.0% (HPLC) .
- Key Differences: The nitro and trifluoromethyl groups occupy adjacent positions (3 and 5), creating distinct electronic effects compared to the target compound’s 5-nitro and 2-phenoxy-CF₃ arrangement. This isomer may exhibit higher polarity due to closer proximity of electron-withdrawing groups.
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (CAS 477867-25-7)
Functional Group Variations
5-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 847547-06-2)
- Molecular Formula: C₈H₄F₃NO₄
- Molecular Weight : 235.11 g/mol
- Substituents : Nitro at position 5, trifluoromethyl at position 2.
- Purity : >97.0% (HPLC) .
- Key Differences : The carboxylic acid (-COOH) group replaces the nitrile (-CN), significantly altering acidity (pKa ~2-3 for -COOH vs. ~-1.5 for -CN) and solubility in aqueous media. This derivative is more reactive in esterification or amidation reactions.
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2)
- Molecular Formula: C₉H₆F₃NO₂S
- Molecular Weight : 249.21 g/mol
- Substituents : Methylsulfonyl (-SO₂CH₃) at position 4, trifluoromethyl at position 3.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, enhancing binding affinity in enzyme inhibition contexts (e.g., kinase inhibitors) .
Complex Derivatives with Extended Substituents
4-(2-Acetyl-3-Hydroxyphenoxy)-2-(Trifluoromethyl)benzonitrile (CAS 876759-96-5)
- Molecular Formula: C₁₆H₁₀F₃NO₃
- Molecular Weight : 321.25 g/mol
- Substituents: Acetyl and hydroxyl groups on the phenoxy ring, trifluoromethyl at position 2.
- Key Differences: The acetyl and hydroxyl groups add hydrogen-bond donors/acceptors, improving interactions with biological targets. This derivative may exhibit enhanced pharmacokinetic properties compared to simpler analogs .
Research Implications
- Electronic Effects : Nitro and trifluoromethyl groups at meta/para positions enhance electrophilic substitution resistance but may reduce nucleophilic aromatic substitution reactivity .
- Biological Activity: Phenoxy derivatives with trifluoromethyl groups are prevalent in herbicides (e.g., flumetsulam analogs), while nitriles are key in kinase inhibitors .
- Synthetic Challenges: Steric hindrance from bulky substituents (e.g., trifluoromethyl-phenoxy) complicates nitration and coupling reactions, necessitating optimized catalysts .
Biological Activity
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 308.21 g/mol
- Density : 1.47 g/cm³
- Boiling Point : 350.7 °C at 760 mmHg
- LogP : 4.80 (indicating high lipophilicity)
The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, making it a valuable candidate for drug development .
Mechanisms of Biological Activity
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- exhibits various biological activities primarily through its interactions with specific enzymes and receptors. Key mechanisms include:
- Enzyme Modulation : The compound has been identified as a probe for studying enzyme interactions, particularly those involved in metabolic pathways. Its trifluoromethyl group acts as a bioisostere for hydrogen, facilitating interactions with target enzymes.
- Redox Reactions : The nitro group in the compound can participate in redox reactions, influencing the activity of redox-sensitive enzymes and signaling pathways. This property is crucial for understanding its role in cellular processes.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the chemical structure of benzonitrile derivatives can significantly affect their biological activity. A comparative analysis with similar compounds reveals:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Nitro-5-(trifluoromethyl)benzonitrile | Contains a nitro group and trifluoromethyl substituent | Lacks the phenoxy group present in benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- |
| 4-Nitro-2-(trifluoromethyl)phenol | Nitro group on phenol ring | Does not contain the benzonitrile core; primarily used in phenolic applications |
| 5-Nitro-2-(trifluoromethyl)benzoic acid | Carboxylic acid functional group | Distinct from benzonitrile due to carboxylic acid functionality |
The combination of the nitro and trifluoromethyl groups on the benzonitrile core enhances stability and reactivity compared to these analogous compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of benzonitrile derivatives:
- Antiplasmodial Activity : Research indicates that certain nitro-containing compounds demonstrate significant antiplasmodial activity against Plasmodium falciparum, suggesting that modifications similar to those seen in benzonitrile could yield effective antimalarial agents .
- Cancer Research : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with trifluoromethyl groups have been linked to enhanced potency against various cancer cell lines, indicating a potential pathway for developing anticancer therapies .
- Neuropharmacology : The inclusion of trifluoromethyl groups has been associated with increased inhibition of neurotransmitter uptake, highlighting the relevance of these compounds in neuropharmacological research .
Q & A
Q. What are the key synthetic pathways for preparing 5-nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2-(trifluoromethyl)phenol and activated nitro-substituted benzonitrile derivatives. Key steps include:
- Precursor Activation: Nitro groups at the para position enhance electrophilicity, facilitating phenoxide attack at the ortho position relative to the nitrile group .
- Catalytic Optimization: Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) improves reaction efficiency. Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
- Yield Challenges: Competing side reactions (e.g., nitrile hydrolysis) are minimized by maintaining anhydrous conditions. Typical yields range from 65–75% .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in nitro/trifluoromethyl group positioning?
Methodological Answer:
- NMR Spectroscopy:
- ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts (δ ≈ -60 to -65 ppm) and confirms substitution patterns .
- ¹H-¹³C HMBC correlates nitrile (C≡N) protons with adjacent aromatic carbons, distinguishing between nitro group positions .
- X-ray Crystallography: Resolves spatial arrangements of nitro and trifluoromethyl groups, critical for confirming regioselectivity in synthesis .
Note: Contradictions in spectral data (e.g., unexpected coupling in ¹H NMR) may arise from rotational isomerism; variable-temperature NMR mitigates this .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how do computational models validate these pathways?
Methodological Answer:
- DFT Calculations: Predict activation barriers for Suzuki-Miyaura coupling at the nitro-substituted aryl position. The electron-withdrawing nitro and trifluoromethyl groups lower the LUMO energy, favoring oxidative addition with Pd(0) catalysts .
- Experimental Validation: Substitution at the nitro group (e.g., reduction to amine) alters reactivity. Kinetic studies show a 40% increase in coupling efficiency when nitro is replaced with -NH₂ .
Data Contradiction:
- Theoretical models suggest meta-directing effects for -CF₃, but experimental results show ortho/para dominance due to steric hindrance from the bulky trifluoromethyl group .
Q. How does this compound interact with biological targets (e.g., phospholipase A2), and what structural analogs enhance inhibitory potency?
Methodological Answer:
- Pharmacophore Modeling: The nitro group and trifluoromethylphenoxy moiety are critical for binding to phospholipase A2 (PLA2) via H-bonding and hydrophobic interactions .
- SAR Studies: Replacing the nitrile with isothiocyanate (-NCS) increases potency by 20% (IC₅₀ = 0.8 µM vs. 1.2 µM for nitrile) .
- In Vivo Testing: Radiolabeled analogs (¹⁸F or ¹¹C) are used in PET imaging to study PLA2 inhibition in atherosclerosis models .
Q. What strategies resolve contradictions in thermodynamic stability data for this compound under varying conditions?
Methodological Answer:
Q. How are enantiomeric impurities controlled in derivatives of this compound, and what chiral separation techniques are effective?
Methodological Answer:
- Chiral HPLC: Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases (90:10), achieving resolution (Rs > 1.5) for trifluoromethylphenoxy-containing enantiomers .
- Asymmetric Synthesis: Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings yield enantiomeric excess (ee) >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
